molecular formula C15H11Br B14566753 Phenanthrene, 3-bromo-10-methyl- CAS No. 61690-49-1

Phenanthrene, 3-bromo-10-methyl-

Cat. No.: B14566753
CAS No.: 61690-49-1
M. Wt: 271.15 g/mol
InChI Key: ANBHJMUZKMYWKJ-UHFFFAOYSA-N
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Description

Phenanthrene, 3-bromo-10-methyl- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the third position and a methyl group at the tenth position of the phenanthrene structure. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 3-bromo-10-methyl- typically involves the bromination of phenanthrene followed by methylation The bromination process can be carried out using bromine in the presence of a solvent such as carbon tetrachloride The reaction is usually conducted under reflux conditions to ensure complete bromination

Industrial Production Methods

Industrial production of Phenanthrene, 3-bromo-10-methyl- follows similar synthetic routes but on a larger scale. The process involves the purification of technical phenanthrene, followed by bromination and methylation under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 3-bromo-10-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenanthrene, 10-methyl-.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various phenanthrene derivatives with different functional groups.

    Oxidation Reactions: Phenanthrenequinone derivatives are formed.

    Reduction Reactions: Phenanthrene, 10-methyl- is the primary product.

Scientific Research Applications

Phenanthrene, 3-bromo-10-methyl- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.

Mechanism of Action

The mechanism of action of Phenanthrene, 3-bromo-10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl group influence the compound’s reactivity and binding affinity. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, potentially causing biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without any substituents.

    Phenanthrene, 9-bromo-: A brominated derivative with the bromine atom at the ninth position.

    Phenanthrene, 10-methyl-: A methylated derivative with the methyl group at the tenth position.

Uniqueness

Phenanthrene, 3-bromo-10-methyl- is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

61690-49-1

Molecular Formula

C15H11Br

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-10-methylphenanthrene

InChI

InChI=1S/C15H11Br/c1-10-8-11-4-2-3-5-14(11)15-9-12(16)6-7-13(10)15/h2-9H,1H3

InChI Key

ANBHJMUZKMYWKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C=CC(=C3)Br

Origin of Product

United States

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